molecular formula C9H17NO3 B13267999 Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate

Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate

Cat. No.: B13267999
M. Wt: 187.24 g/mol
InChI Key: VYIQHSVZUFPODZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate is an organic compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of an oxolane ring, an amino group, and a methyl ester group, making it a versatile molecule in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2-(3-amino-4,4-dimethyloxolan-3-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate is a chemical compound characterized by its unique oxolane structure and the presence of an amino group. This article explores its biological activity, including synthesis methods, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H17NO3C_9H_{17}NO_3 and a molecular weight of 187.24 g/mol. The structural features include:

  • A five-membered oxolane ring.
  • An amino group that enhances its reactivity and potential biological interactions.

Synthesis Methods

Several methods have been developed for synthesizing this compound. These methods are crucial for producing derivatives that may exhibit enhanced biological activity or altered properties. Common approaches include:

  • Direct amination of oxolane derivatives .
  • Reactions involving acetic acid derivatives .

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, particularly in the context of cancer research. A study highlighted its potential as an inhibitor of specific kinases involved in tumor progression.

Case Studies and Findings

  • Cytotoxicity Assays : In vitro studies demonstrated that compounds structurally related to this compound showed significant cytotoxic effects against cancer cell lines. For example:
    • IC50 values for similar compounds ranged from 1.65 to 5.51 µM against leukemia and lung cancer cells, indicating strong anti-tumor effects .
  • Mechanism of Action : The activation mechanism of related compounds has been studied through molecular docking and density functional theory (DFT) calculations, revealing substantial interactions with proteins such as NEK7 and TP53 .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Methyl 2-aminoacetateC4H9NO2Simple structure; widely used as an intermediate.
Methyl 4-amino-4-methylpentanoateC7H15NO2Similar amine functionality; branched structure.
Methyl 1-amino-1-cyclopentanecarboxylateC8H13NO2Cyclic structure; different ring size and properties.

This compound stands out due to its specific oxolane ring structure combined with an amino group and ester functionality, which may confer distinct chemical reactivity and biological properties compared to these similar compounds .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate

InChI

InChI=1S/C9H17NO3/c1-8(2)5-13-6-9(8,10)4-7(11)12-3/h4-6,10H2,1-3H3

InChI Key

VYIQHSVZUFPODZ-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1(CC(=O)OC)N)C

Origin of Product

United States

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